molecular formula C24H28N2O7 B2477873 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one CAS No. 433310-35-1

5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2477873
CAS No.: 433310-35-1
M. Wt: 456.495
InChI Key: YGMWQYRYVNNLEB-UHFFFAOYSA-N
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Description

5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H28N2O7 and its molecular weight is 456.495. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

Compounds with structural features similar to 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one are involved in diverse chemical reactions, which are foundational for synthesizing novel organic compounds. For instance, studies on ring-opening reactions of furan derivatives have shown the potential to create a variety of cyclic and acyclic structures, which can serve as key intermediates in the synthesis of complex organic molecules (Šafár̆ et al., 2000). Similarly, the transformation of morpholine derivatives into heterocyclic scaffolds demonstrates the versatility of these compounds in generating pharmacologically relevant structures (Pandey et al., 2012).

Antibacterial and Analgesic Activities

Compounds bearing the pyrrolin-2-one core structure have been explored for their antibacterial and analgesic properties. Research indicates that derivatives of pyrrolin-2-one exhibit significant antibacterial and analgesic activities, which highlights the therapeutic potential of these compounds in developing new medications (Gein et al., 2010). Such studies underscore the importance of chemical entities with complex structures like this compound in drug discovery and development.

Material Science and Photophysical Properties

The incorporation of functionalized pyrroles into metal-organic frameworks or as ligands in coordination compounds can impact material properties significantly. For instance, the synthesis and study of rhenium(I) carbonyl complexes with pyrrole-containing ligands have provided insights into how such molecules can affect photophysical properties, offering potential applications in materials science, including light-emitting devices and photovoltaics (Si et al., 2009).

Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O7/c1-15-7-8-17(33-15)21(27)19-20(16-5-4-6-18(30-2)23(16)31-3)26(24(29)22(19)28)10-9-25-11-13-32-14-12-25/h4-8,20,28H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMWQYRYVNNLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=C(C(=CC=C3)OC)OC)CCN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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